Cas no 23068-95-3 (2-Pentene, 4-bromo-, (E)-)
2-Pentene, 4-bromo-, (E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentene, 4-bromo-, (E)-
- 4-bromo-trans-2-pentene
- (e)-4-bromo-2-pentene
- 23068-95-3
- 2-Pentene, 4-bromo-
- SCHEMBL8009491
- (2E)-4-Bromo-2-pentene #
- (E)-4-bromopent-2-ene
- 4-BROMOPENT-2-ENE
- AKOS006275665
- 4-BROMO-2-PENTENE
- 1809-26-3
-
- Inchi: 1S/C5H9Br/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+
- InChI Key: LIPODSDLKCMVON-ONEGZZNKSA-N
- SMILES: C/C=C/C(Br)C
Computed Properties
- Exact Mass: 147.98876Da
- Monoisotopic Mass: 147.98876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 47.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 0Ų
2-Pentene, 4-bromo-, (E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7571473-1.0g |
(2E)-4-bromopent-2-ene |
23068-95-3 | 1.0g |
$0.0 | 2023-01-12 |
2-Pentene, 4-bromo-, (E)- Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Pentene, 4-bromo-, (E)-
Chemical Profile of 2-Pentene, 4-bromo-, (E) (CAS No: 23068-95-3)
2-Pentene, 4-bromo-, (E), identified by the Chemical Abstracts Service Number (CAS No) 23068-95-3, is a significant organic compound with a well-defined molecular structure and diverse potential applications in synthetic chemistry and pharmaceutical research. This compound belongs to the class of brominated alkenes, characterized by the presence of a bromine atom at the fourth carbon position of a pentene backbone, with the (E) configuration indicating the spatial arrangement of substituents around the double bond. The unique structural features of this molecule make it a valuable intermediate in the synthesis of more complex chemical entities.
The molecular formula of 2-Pentene, 4-bromo-, (E) is C5H9Br, reflecting its composition of five carbon atoms, nine hydrogen atoms, and one bromine atom. The presence of a double bond between the second and third carbon atoms introduces reactivity that is central to its utility in organic synthesis. The (E) configuration refers to the trans arrangement of the higher-priority groups (bromine and alkyl groups) on either side of the double bond, as per the Cahn-Ingold-Prelog priority rules. This stereochemical specification is critical for applications where enantioselectivity or regioselectivity is required.
In recent years, 2-Pentene, 4-bromo-, (E) has garnered attention in academic and industrial research due to its role as a building block in the development of novel pharmaceuticals and agrochemicals. The bromine substituent provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling the construction of biaryl structures or nitrogen-containing heterocycles that are prevalent in bioactive molecules. Additionally, the compound's alkene functionality allows for polymerization or further addition reactions, making it relevant in materials science applications.
One notable area where 2-Pentene, 4-bromo-, (E) has been applied is in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cellular signaling pathways and are frequently targeted in drug development due to their involvement in various diseases, including cancer. Researchers have utilized this compound as a precursor to create substituted biphenyl or diaryl structures known to modulate kinase activity. For instance, derivatives of 2-Pentene, 4-bromo-, (E) have been explored as inhibitors of tyrosine kinases, where precise stereochemistry is essential for binding efficacy. The bromine atom serves as a point of attachment for pharmacophores that enhance binding affinity and selectivity.
The pharmaceutical industry has also leveraged 2-Pentene, 4-bromo-, (E) in the development of antiviral agents. Alkenes with halogen substituents are frequently employed in medicinal chemistry due to their ability to undergo diverse transformations that yield complex scaffolds. In particular, brominated alkenes have been investigated for their potential to interfere with viral polymerase enzymes or inhibit viral entry into host cells. Recent studies have demonstrated that compounds derived from 2-Pentene, 4-bromo-, (E) exhibit inhibitory activity against certain RNA viruses by disrupting critical replication steps. This underscores the compound's significance as a scaffold for antiviral drug discovery.
Beyond pharmaceuticals, 2-Pentene, 4-bromo-, (E) has found utility in agrochemical research. The demand for novel pesticides and herbicides with improved efficacy and environmental profiles has driven interest in halogenated alkenes as intermediates. For example, derivatives of this compound have been synthesized as potent herbicides that selectively target weed species without harming crops. The ability to modify the molecular structure through functional group interconversion allows chemists to fine-tune properties such as bioavailability and degradation rates, which are critical factors in agricultural applications.
The synthesis of 2-Pentene, 4-bromo-, (E) typically involves bromination reactions on pentenes or rearrangement strategies starting from more accessible precursors. Advances in catalytic systems have enabled more efficient and selective bromination methods, reducing byproduct formation and improving yields. For instance, transition-metal-catalyzed brominations have been employed to achieve regioselective introduction of bromine at the desired position on the pentene backbone. These methodologies align with green chemistry principles by minimizing waste and energy consumption.
In conclusion,2-Pentene, 4-bromo-, (E) (CAS No: 23068-95-3) is a versatile organic compound with broad applicability across multiple scientific domains. Its unique structural features—combining an alkene double bond with a bromine substituent—make it an invaluable intermediate for synthetic chemists working on pharmaceuticals、agrochemicals、and advanced materials。The ongoing research into its derivatives continues to uncover new possibilities for drug development、viral inhibition、and sustainable agriculture。As synthetic methodologies evolve,the utility of this compound is expected to expand,further solidifying its role as a cornerstone in modern chemical synthesis。
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